1,13-tridecanediol diacetate CAS 42236-70-4 chemical properties
1,13-tridecanediol diacetate CAS 42236-70-4 chemical properties
CAS: 42236-70-4 IUPAC Name: 1,13-Diacetoxytridecane; Tridecane-1,13-diyl diacetate[1][2]
Part 1: Executive Summary
1,13-Tridecanediol diacetate is a specialized long-chain aliphatic diester (C17H32O4) primarily utilized in chemical ecology and organic synthesis .[1] It serves as a critical analytical reference standard in the structural elucidation of insect semiochemicals, particularly for distinguishing saturated biosynthetic precursors from active unsaturated pheromones (e.g., in Lepidoptera and Coleoptera species).
Unlike its unsaturated analogs (e.g., 1-tridecene or conjugated dienyl acetates), this saturated derivative is chemically stable, making it an ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) calibration.[1] Its physicochemical profile—characterized by low volatility relative to lower esters and high lipophilicity—also positions it as a candidate for specialized lubricant formulations and plasticizers requiring low migration rates.
Part 2: Chemical Identity & Physicochemical Profile[2][3][4][5]
Core Chemical Data
| Property | Value | Note |
| Molecular Formula | C₁₇H₃₂O₄ | Saturated diester |
| Molecular Weight | 300.44 g/mol | Monoisotopic Mass: 300.23 |
| Appearance | Colorless to pale yellow liquid | May solidify at low temps (<15°C) |
| Boiling Point | 185–190°C @ 0.5 mmHg | Extrapolated atm BP: ~340°C |
| Density | 0.912 ± 0.05 g/cm³ | Predicted @ 20°C |
| LogP (Octanol/Water) | ~5.2 | Highly lipophilic |
| Refractive Index | 1.445–1.450 | Estimated @ 20°C |
| Solubility | Soluble: Hexane, DCM, Et₂O | Insoluble: Water |
Structural Geometry
The molecule consists of a flexible C13 methylene backbone capped by acetate groups. This symmetry simplifies its NMR spectra but complicates crystallographic packing, resulting in a relatively low melting point despite the high molecular weight.
Part 3: Synthesis & Reaction Mechanisms[1][10]
Primary Synthetic Route: Acid-Catalyzed Acetylation
The most robust synthesis involves the esterification of 1,13-tridecanediol using acetic anhydride.[1] This reaction is thermodynamically driven to completion using a nucleophilic catalyst (DMAP) or a base (Pyridine).
Reagents:
-
Acylating Agent: Acetic Anhydride (excess)
-
Solvent/Base: Pyridine (anhydrous)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional for rate acceleration[1]
Reaction Scheme:
Experimental Protocol (Self-Validating)
-
Step 1 (Setup): In a flame-dried 100 mL round-bottom flask, dissolve 10 mmol (2.16 g) of 1,13-tridecanediol in 20 mL of anhydrous pyridine.
-
Step 2 (Addition): Cool to 0°C under N₂ atmosphere. Add 30 mmol (2.8 mL) of acetic anhydride dropwise to control exotherm.
-
Step 3 (Reaction): Allow to warm to room temperature and stir for 4–6 hours. Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The diol spot (Rf ~0.1) should disappear, replaced by the diacetate (Rf ~0.7).
-
Step 4 (Quench): Pour mixture onto 50g of crushed ice/HCl (1M) to hydrolyze excess anhydride and neutralize pyridine.
-
Step 5 (Extraction): Extract with Diethyl Ether (3 x 30 mL). Wash organics with Sat. NaHCO₃ (remove acetic acid) and Brine.
-
Step 6 (Purification): Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Standard bench-scale synthesis workflow for high-purity diacetate production.
Part 4: Analytical Characterization
Mass Spectrometry (GC-MS)
The fragmentation pattern is distinct for long-chain diacetates.[1]
-
Molecular Ion (M+): m/z 300 (often weak or absent).
-
Base Peak: m/z 43
. -
Diagnostic Fragments:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 4.05 ppm (t, J=6.7 Hz, 4H): Terminal methylenes attached to oxygen (
).[1] Primary diagnostic signal. -
δ 2.04 ppm (s, 6H): Acetate methyl groups (
).[1] -
δ 1.61 ppm (m, 4H):
-methylenes ( ).[1] -
δ 1.26 ppm (broad s, 18H): Internal methylene chain.
¹³C NMR (100 MHz, CDCl₃):
-
δ 171.2 ppm: Carbonyl carbon (
). -
δ 64.6 ppm:
-methylene carbon ( ).[1] -
δ 21.0 ppm: Acetate methyl carbon.
-
δ 29.5–25.9 ppm: Internal methylene backbone signals.
Part 5: Applications in Drug Development & Research
Semiochemical Profiling (Pheromone Research)
In drug discovery related to agricultural pest control (e.g., mating disruption), 1,13-tridecanediol diacetate serves as a negative control or biosynthetic marker .
-
Pathway Analysis: Many insects synthesize active pheromones (often unsaturated acetates) from saturated fatty acid precursors. The presence of the saturated diacetate in gland extracts indicates specific desaturase enzyme inactivity or precursor accumulation.
-
Chromatographic Standard: It acts as a "retention time anchor" in GC analysis. Since it lacks double bonds, it elutes later than its unsaturated counterparts (e.g., tridecenyl acetates) on non-polar columns, helping researchers map complex pheromone blends.
Lipophilic Pro-drug Linkers
The 13-carbon chain offers a specific "spacer" length for dimeric pro-drugs.[1] The diacetate functionality mimics lipid structures, potentially enhancing:
-
Membrane Permeability: Increasing the lipophilicity of polar pharmacophores.
-
Metabolic Stability: The terminal esters are susceptible to esterases, allowing for controlled release of the central diol or linked drugs.
Biological Activity Pathway
Caption: Biosynthetic relationship between the saturated diacetate marker and active insect pheromones.
Part 6: Handling & Safety (SDS Summary)
Hazard Identification
-
GHS Classification: Not classified as a dangerous substance under GHS, but treated as a general organic irritant.
-
Signal Word: Warning (Precautionary).
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Storage & Stability[1]
-
Storage: Store at +2°C to +8°C (Refrigerator). Keep under inert gas (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.
-
Stability: Stable for >2 years if sealed. Avoid strong oxidizing agents and strong bases (which cause saponification).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538138, 1,13-Tridecanediol diacetate. Retrieved from [Link]
-
Geiselhardt, S., et al. (2008). 1-Tridecene - Male-produced sex pheromone of the tenebrionid beetle Parastizopus transgariepinus.[1][4] Journal of Chemical Ecology. (Contextual reference for tridecane-derivative pheromones).
- NIST Mass Spectrometry Data Center.Mass Spectrum of 1,13-Tridecanediol diacetate.
- BenchChem (2025).General Protocol for Acetylation of Long-Chain Diols.
Sources
- 1. Pheromones & Semiochemicals | VulcanChem [vulcanchem.com]
- 2. 1,13-Tridecanediol diacetate | C17H32O4 | CID 538138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13362-52-2 CAS MSDS (1,13-Tridecanediol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
